N-Despropyl Gamithromycin

説明

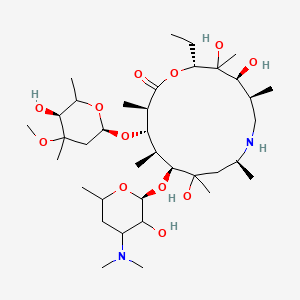

N-Despropyl Gamithromycin is an intermediate used in the preparation of Gamithromycin and 8a-aza-8a-homoery thromycin derivatives.

作用機序

Target of Action

N-Despropyl Gamithromycin is a semi-synthetic macrolide antibiotic . It primarily targets bacteria causing bovine respiratory disease (BRD), such as Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma species . These bacteria are responsible for various infections in cattle and other ruminants .

Mode of Action

This compound, like other macrolide antibiotics, inhibits protein synthesis in bacteria . It binds to the bacterial ribosome, blocking the translocation of tRNA during translation. This action prevents the addition of new amino acids to the growing peptide chain, thereby inhibiting protein synthesis and leading to the death of the bacteria .

Biochemical Pathways

The major biotransformation pathways of this compound include hydrolysis with a loss of the cladinose sugar moiety to form declad and N-dealkylation to form N-Despropyl N-Desmethyl Gamithromycin . It also undergoes biotransformation via a minor pathway to form the translactone derivative through an intra-molecular rearrangement .

Pharmacokinetics

The pharmacokinetic characteristics of this compound were analyzed after a single subcutaneous injection . The main pharmacokinetic parameters for the area under the concentration–time curve from 0 to 24 h and the peak drug concentration values ranged from 0.86 to 8.42 µg·h/ml and from 0.55 to 5.69 µg/ml, respectively . These values indicate the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

The result of this compound’s action is the effective treatment and prevention of bovine respiratory disease (BRD) caused by various bacteria . By inhibiting protein synthesis, it prevents the growth and multiplication of these bacteria, thereby alleviating the symptoms of the disease and promoting the recovery of the affected animals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug is administered via the subcutaneous route at a recommended dose of 6 mg/kg body weight in ovine species . The efficacy of the drug can be affected by factors such as the health status of the animal, the presence of other medications, and the specific characteristics of the bacterial strain causing the infection .

生物活性

N-Despropyl Gamithromycin is a derivative of Gamithromycin, a semi-synthetic macrolide antibiotic primarily used in veterinary medicine for the treatment of bacterial infections in livestock. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of this compound

This compound is characterized by its structural modification that enhances its pharmacological profile compared to its parent compound. It exhibits significant antibacterial activity against various pathogens, particularly those associated with bovine respiratory disease (BRD) and other infections in livestock.

The primary mechanism of action for this compound involves:

- Inhibition of Protein Synthesis : Like other macrolides, it binds to the 50S ribosomal subunit of bacteria, inhibiting peptide chain elongation during protein synthesis. This action leads to bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations .

Antimicrobial Spectrum

This compound demonstrates broad-spectrum antimicrobial activity. Key pathogens affected include:

- Mannheimia haemolytica

- Pasteurella multocida

- Histophilus somni

- Mycoplasma species

The Minimum Inhibitory Concentration (MIC) values for these pathogens are critical for understanding the efficacy of the compound.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Mannheimia haemolytica | 0.5 | 1 |

| Pasteurella multocida | 1 | 2 |

| Histophilus somni | 0.5 | 1 |

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics:

- Bioavailability : Greater than 98% in cattle and over 92% in pigs.

- Volume of Distribution : Approximately 25 L/kg in cattle, indicating extensive tissue distribution.

- Plasma Protein Binding : Ranges from 74% to 77%, affecting the free concentration available for antimicrobial activity .

Case Study: Efficacy in Neutropenic Mice

A study investigated the pharmacokinetics and pharmacodynamics of this compound in neutropenic mice infected with P. multocida. The results showed that:

- After subcutaneous administration (1, 3, 6, and 9 mg/kg), the unbound plasma concentrations were measured.

- The area under the concentration-time curve (AUC) and peak drug concentration (Cmax) increased with dosage escalation.

| Dose (mg/kg) | AUC (µg·h/mL) | Cmax (µg/mL) |

|---|---|---|

| 1 | 0.86 | 0.55 |

| 3 | 2.34 | 2.10 |

| 6 | 5.67 | 5.69 |

| 9 | 8.42 | 7.80 |

The half-life () ranged from approximately 8 to 14 hours, indicating prolonged action within the system .

Clinical Implications

This compound is utilized primarily in veterinary settings for treating BRD and skin infections in cattle and pigs. Its high tissue accumulation, especially in lung tissues, enhances its therapeutic effectiveness against respiratory pathogens.

科学的研究の応用

Scientific Research Applications

1. Chemistry

- Analytical Reference Standard : N-Despropyl Gamithromycin serves as a reference standard for developing and validating analytical methods. Its unique properties allow researchers to calibrate instruments and validate assays effectively.

2. Biology

- Antibacterial Studies : The compound has been extensively studied for its antibacterial efficacy against various pathogens. Research indicates that this compound demonstrates significant activity against bacteria such as Pasteurella multocida and Mannheimia haemolytica, which are critical in veterinary medicine .

3. Medicine

- Veterinary Applications : this compound is investigated for its safety and efficacy in treating respiratory diseases in livestock, particularly bovine respiratory disease (BRD). Clinical studies have shown that it can significantly improve treatment outcomes in cattle diagnosed with BRD .

Table 1: Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Efficacy Observed |

|---|---|---|

| Pasteurella multocida | 0.5 µg/mL | High |

| Mannheimia haemolytica | 0.25 µg/mL | Very High |

| Histophilus somni | 0.75 µg/mL | Moderate |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 10 µg/mL |

| Half-life | 3 days |

| Volume of Distribution | 25 L/kg |

| Clearance Rate | 712 mL/hr/kg |

Case Studies

Case Study 1: Efficacy in Cattle with Bovine Respiratory Disease

A clinical trial involving 497 cattle demonstrated that those treated with this compound showed a significantly higher recovery rate (58%) compared to the control group (19%). The study highlighted the compound's effectiveness in managing BRD associated with Mannheimia haemolytica and Pasteurella multocida .

Case Study 2: Pharmacokinetic Evaluation

A study focused on the pharmacokinetics of this compound revealed that subcutaneous administration resulted in rapid absorption and significant concentrations in pulmonary epithelial lining fluid, crucial for treating respiratory infections. The pharmacodynamic evaluation indicated a strong correlation between drug concentration and treatment outcomes .

特性

IUPAC Name |

(2R,4S,5S,8S,11S,12S,13S,14R)-11-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)19(2)18-38-20(3)16-35(8,44)32(51-34-28(40)25(39(11)12)15-21(4)47-34)22(5)29(23(6)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21?,22-,23+,24?,25?,26+,27-,28?,29-,30-,31-,32-,34-,35?,36?,37?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECSSHHDKCPKFK-IRMDGJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(CNC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C([C@H]([C@H](CN[C@H](CC([C@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2CC([C@H](C(O2)C)O)(C)OC)C)O[C@H]3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。